molecular formula C20H22N2O3S2 B2876373 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide CAS No. 895445-82-6

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide

Cat. No.: B2876373
CAS No.: 895445-82-6
M. Wt: 402.53
InChI Key: YQJKBWQUCHFIMA-UHFFFAOYSA-N
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
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Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves a multi-step process that includes the formation of the tetrahydrobenzo[b]thiophene core followed by the introduction of the tosyl group. The synthetic pathway typically utilizes commercially available reagents and standard laboratory techniques such as refluxing and chromatography to purify the final product.

1. Inhibitory Effects on Enzymes

Recent studies have highlighted the compound's inhibitory effects on various enzymes:

  • 5-Lipoxygenase (5-LOX) : Molecular docking studies suggest that this compound can act as a potent inhibitor of 5-LOX, which is involved in inflammatory processes. The binding affinity indicates potential for further optimization and development as an anti-inflammatory agent .
  • JNK Kinases : Another study identified related compounds as selective inhibitors of JNK2 and JNK3 kinases. These kinases are critical in mediating cellular stress responses and inflammation. Compounds similar to this compound showed promising inhibitory activity with pIC50 values around 6.5 to 6.7 against JNK2 and JNK3 .

2. Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated through both in vitro and in silico methods. The molecular docking studies indicated that it effectively interacts with key inflammatory pathways, suggesting its potential utility in treating conditions characterized by excessive inflammation .

Case Study 1: Inhibition of 5-LOX

In a recent study focusing on the anti-inflammatory properties of related compounds, it was found that derivatives of the tetrahydrobenzo[b]thiophene scaffold exhibited significant inhibition of 5-LOX activity. This inhibition was quantified using enzyme assays where lower IC50 values indicated higher potency .

Case Study 2: Selectivity in Kinase Inhibition

A series of experiments involving structural modifications to the compound revealed that certain substitutions enhanced selectivity for JNK2 and JNK3 over other MAPK family members like JNK1 and p38α. This selectivity is crucial for minimizing side effects in therapeutic applications .

Research Findings Summary

Biological Activity Target Enzyme IC50/pIC50 Notes
Inhibition5-LipoxygenaseNot specifiedPotential anti-inflammatory agent
InhibitionJNK2pIC50 6.5Selective against MAPK family
InhibitionJNK3pIC50 6.7Unique binding mode confirmed via X-ray

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S2/c1-13-3-6-15(7-4-13)27(24,25)10-9-19(23)22-20-17(12-21)16-8-5-14(2)11-18(16)26-20/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJKBWQUCHFIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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